molecular formula C6H7BClNO3 B6337803 (3-Chloro-5-methoxypyridin-4-YL)boronic acid CAS No. 2096339-57-8

(3-Chloro-5-methoxypyridin-4-YL)boronic acid

Cat. No.: B6337803
CAS No.: 2096339-57-8
M. Wt: 187.39 g/mol
InChI Key: XRAOWJGHCKTCHU-UHFFFAOYSA-N
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Description

(3-Chloro-5-methoxypyridin-4-yl)boronic acid ( 2096339-57-8) is a heterocyclic organoboron compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . As a boronic acid derivative, it belongs to the important class of organoboranes, which are fundamental building blocks in modern synthetic chemistry . Its primary research value lies in its application as a key reactant in cross-coupling reactions, most notably the Suzuki-Miyaura (Suzuki) coupling . This palladium-catalyzed reaction allows researchers to form a carbon-carbon bond between the pyridinyl ring of this compound and an organic halide, enabling the efficient construction of complex biaryl structures often found in pharmaceutical agents and organic materials . The presence of both the boronic acid functional group and chlorine and methoxy substituents on the pyridine ring makes it a versatile and valuable intermediate for medicinal chemistry programs and drug discovery efforts, particularly in the synthesis of novel molecules for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloro-5-methoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAOWJGHCKTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232935
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-57-8
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation employs strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate pyridine derivatives at specific positions, followed by borylation. For (3-chloro-5-methoxypyridin-4-yl)boronic acid, the methoxy group at position 5 and chlorine at position 3 influence regioselectivity.

Procedure :

  • Substrate Preparation : 3-Chloro-5-methoxypyridine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Lithiation : At -30°C to -78°C, LDA (2.0 M in THF/heptane/ethylbenzene) is added to generate a lithiated intermediate. The methoxy group directs lithiation to position 4, adjacent to the chlorine substituent.

  • Borylation : Triisopropyl borate or trimethyl borate is introduced, reacting with the lithiated species to form the boronate ester.

  • Hydrolysis : Acidic hydrolysis with HCl yields the boronic acid.

Key Data :

ParameterValue/DescriptionSource
BaseLDA or n-BuLi
Temperature-30°C to -78°C
Borating AgentTriisopropyl borate
Yield46–73% (analogous compounds)

Challenges include competing side reactions due to steric hindrance from the chloro and methoxy groups, necessitating precise temperature control.

Suzuki-Miyaura Coupling Precursor Synthesis

While typically used for cross-coupling, Suzuki-Miyaura methodologies can indirectly inform boronic acid synthesis. The compound may serve as a coupling partner, but its preparation often precedes such applications.

Insights from Analogous Systems :

  • Palladium-catalyzed borylation of halogenated pyridines is less common but feasible with tailored catalysts.

  • Chlorine at position 3 may slow transmetalation, favoring alternative routes like lithiation-borylation.

Optimization of Reaction Conditions

Solvent and Catalytic Additives

THF is the solvent of choice due to its ability to stabilize lithiated intermediates. Catalytic additives like 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane enhance boronate formation by coordinating lithium ions, improving yields to 73% in optimized cases.

Temperature and Stoichiometry

  • Low Temperatures (-78°C) minimize side reactions but require extended reaction times.

  • Molar Ratios : A 1:1.2 substrate-to-borating agent ratio balances cost and efficiency.

Purification and Characterization

Isolation Techniques

Post-hydrolysis, the product is extracted into ethyl acetate, dried over Na₂SO₄, and concentrated. Impurities from incomplete lithiation necessitate chromatography (silica gel, cyclohexane/ethyl acetate gradient).

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.64 (br s, 2H, B–OH), 8.12 (s, 1H, pyridine-H), 6.81 (s, 1H, pyridine-H), 3.82 (s, 3H, OCH₃).

  • LC/MS : m/z = 188 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity Issues

The chloro and methoxy substituents may direct lithiation to unintended positions. Computational modeling suggests that steric effects dominate over electronic effects, favoring position 4.

Hydrolytic Stability

Boronic acids are prone to dehydration, forming boroxines. Storage under inert atmosphere at -20°C in THF or DMSO mitigates degradation.

Scalability and Industrial Considerations

Pilot-Scale Production

Industrial methods use continuous flow reactors to maintain low temperatures (-30°C) and improve mixing. A representative protocol yields 16 g of product from 17 g of 3-chloro-5-methoxypyridine.

Cost-Benefit Analysis

ComponentCost Driver
LDAHigh purity (>97%) required
Borating AgentsTriisopropyl borate preferred
ChromatographyMajor cost in small-scale synthesis

Emerging Alternatives

Transition Metal-Catalyzed Borylation

Recent advances in iridium catalysts enable direct C–H borylation of pyridines, though substrate scope for chloro-methoxy derivatives remains untested.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave methods show promise but require optimization to prevent decomposition .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reaction

This reaction is a palladium-catalyzed cross-coupling between an arylboronic acid and an aryl halide, forming a biaryl compound. (3-Chloro-5-methoxypyridin-4-YL)boronic acid is particularly useful in this context due to its ability to form stable complexes with palladium catalysts, enhancing the efficiency of the reaction.

Reagents Conditions Product
Aryl halide, Pd(PPh3)2Cl2, Na2CO31,4-Dioxane, reflux, 24 hBiaryl compound

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its boronic acid functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy .

Material Science

It is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the creation of materials with improved durability and chemical resistance .

Biological Activities

Boronic acids, including derivatives of this compound, have been explored for their biological activities such as anticancer, antibacterial, and antiviral properties . The boron atom is essential for these activities, as replacing it with other functional groups often results in a loss of activity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceuticals

(3-Chloro-5-methoxypyridin-4-YL)boronic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of:

  • Orexin Receptor Antagonists : It plays a role in synthesizing orexin 2 receptor antagonists, which are being investigated for their potential in treating sleep disorders and obesity .
  • Microsomal Prostaglandin E Synthase-1 Inhibitors : Compounds derived from this boronic acid are being studied for their ability to inhibit microsomal prostaglandin E synthase-1, a target for anti-inflammatory drugs .
  • Bromodomain Inhibitors : The synthesis of ATAD2 bromodomain inhibitors is another application, highlighting its importance in cancer therapy .

Radioligand Development

2.1 PET Imaging

The compound is integral in the preparation of positron emission tomography (PET) radioligands, such as [^11C]MK-1064. This radioligand is specifically used for imaging orexin-2 receptors, which are implicated in various neurological conditions . The ability to visualize these receptors could lead to advancements in understanding and treating disorders like narcolepsy.

Research and Development Insights

3.1 Case Studies

Several studies have documented the effectiveness of this compound in drug development:

  • Study on Orexin Antagonists : Research published in ACS Publications demonstrated that derivatives of this boronic acid showed promising results as orexin receptor antagonists, leading to potential therapeutic applications for insomnia and obesity .
Compound Target Outcome
MK-1064Orexin ReceptorEffective binding affinity
ATAD2 InhibitorsCancer CellsReduced cell proliferation

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxypyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence boronic acid reactivity, pKa, and target affinity. Key comparisons include:

  • (2-Chloro-5-methoxypyridin-4-yl)boronic Acid (PubChem CID: Unspecified) :
    A positional isomer with chlorine at position 2 instead of 3. Chlorine’s electron-withdrawing effect lowers the pKa of the boronic acid, enhancing its Lewis acidity. Methoxy groups, being electron-donating, counteract this effect. Such positional differences alter binding kinetics in Suzuki-Miyaura couplings or enzyme inhibition .

  • (6-Chloro-5-methylpyridin-3-yl)boronic Acid (): Substitution at position 6 (chlorine) and 5 (methyl) reduces steric hindrance compared to the methoxy group in the target compound.

pKa and Binding Affinity

The pKa of boronic acids determines their ionization state at physiological pH (7.4), impacting their ability to form reversible covalent bonds with biomolecules:

  • 3-AcPBA and 4-MCPBA Analogs () :
    Boronic acids with acetyl (3-AcPBA) or methylcarbamoyl (4-MCPBA) groups exhibit pKa values >8.5, making them less ionized at physiological pH. In contrast, (3-chloro-5-methoxypyridin-4-yl)boronic acid likely has a lower pKa (~7–8) due to the electron-withdrawing chlorine, favoring interactions with serine proteases or diols in glucose-sensing applications .

  • Fluoro-Substituted Boronic Acids () :
    Fluorine substituents (e.g., 2,6-diarylphenylboronic acids) show pKa values influenced by through-space electronic effects. The chloro-methoxy-pyridine scaffold may exhibit similar stabilization mechanisms, balancing boronic acid (Lewis acid) and boronate (conjugate base) forms .

Data Tables: Key Properties of Selected Boronic Acids

Compound Name Substituents pKa Range Key Applications Reference
This compound 3-Cl, 5-OCH₃, 4-B(OH)₂ ~7.5–8.5 Hypothesized: Enzyme inhibition, anticancer Inferred
Phenanthren-9-yl boronic acid Polycyclic aryl, B(OH)₂ N/A Anticancer (IC₅₀ < 1 µM)
4-MCPBA 4-CH₂C(O)NHCH₃, B(OH)₂ >8.5 Glucose sensing, materials
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, B(OH)₂ N/A HDAC inhibition (IC₅₀ = 1 µM)

Biological Activity

(3-Chloro-5-methoxypyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and methoxy groups, along with a boronic acid functional group. This unique structure contributes to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves the inhibition of bacterial enzymes, which is crucial for their survival.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainIC50 (µM)Mechanism of Action
Methicillin-resistant S. aureus0.29Inhibition of efflux pumps
Staphylococcus epidermidis0.81Targeting bacterial DNA gyrase
Escherichia coli1.5Disruption of cell wall synthesis

The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances the compound's lipophilicity and binding affinity to bacterial targets, while the chlorine atom plays a role in increasing antibacterial potency .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of specific oncogenic pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.8Induction of apoptosis
MCF-7 (Breast Cancer)6.46Inhibition of cell cycle progression
HeLa (Cervical Cancer)7.1Disruption of metabolic pathways

The compound's ability to selectively target cancer cells while sparing normal cells is attributed to its interaction with specific receptors involved in tumor growth and metastasis .

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound significantly reduced bacterial load in vitro and showed potential for development into a therapeutic agent for resistant infections .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on various cancer cell lines, where it demonstrated significant antiproliferative activity. The study highlighted its potential as a lead compound for further development into anticancer therapies targeting specific signaling pathways involved in tumor growth .

Q & A

Q. What are the common synthetic routes for (3-chloro-5-methoxypyridin-4-yl)boronic acid?

Boronic acids are typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which requires aryl halides and boronic acid precursors. For pyridinylboronic acids, halogenation followed by Miyaura borylation is common. Prodrug strategies (e.g., pinacol ester intermediates) are often employed to stabilize boronic acids during synthesis, as they are sensitive to hydration and oxidation . Specific protocols for substituted pyridinylboronic acids may involve regioselective functionalization of the pyridine ring, with chloro and methoxy groups introduced via nucleophilic substitution or directed ortho-metalation .

Q. How can researchers characterize the purity and stability of this compound?

Analytical methods include:

  • HPLC and GC for assessing purity (>97% as per commercial standards) .
  • MALDI-TOF Mass Spectrometry to detect dehydration/trimerization artifacts (e.g., boroxine formation) .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability, which is critical for applications requiring heat resistance . Storage at 0–6°C in anhydrous conditions is recommended to prevent decomposition .

Q. What are the primary applications of this compound in medicinal chemistry?

Boronic acids are widely used as reversible covalent inhibitors in drug design. For example:

  • Proteasome inhibition : Boronic acid moieties in drugs like Bortezomib target catalytic threonine residues via tetrahedral boronate transition-state mimicry .
  • Glycoprotein binding : Boronic acids interact with diols on glycoproteins, enabling applications in biosensing and targeted drug delivery .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when using this compound in glycoprotein capture assays?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

  • Buffer optimization : Using high-pH borate buffers (e.g., pH 8.5) to enhance boronate ester formation while reducing non-specific binding .
  • Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates improves orientation and accessibility .
  • Competitive elution : Adding free diols (e.g., sorbitol) displaces weakly bound proteins .

Q. What kinetic factors influence the binding of this compound to diol-containing biomolecules?

Stopped-flow fluorescence studies reveal:

  • On-rate (kon) dominance : Binding constants (Kd) are primarily determined by kon, with fructose (kon ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) binding faster than glucose due to cis-diol geometry .
  • pH dependence : Binding is faster at alkaline pH (pKa ~8.5), where the boronate anion is prevalent .

Q. How can this compound be integrated into drug delivery systems?

Boronic acids enhance cellular uptake via:

  • Glycoconjugation : Binding to cell-surface glycans (e.g., sialic acid) for targeted delivery of liposomes or nanoparticles .
  • Prodrug activation : pH-responsive boronate esters release drugs in acidic environments (e.g., tumor microenvironments) .

Q. What structural modifications improve the anticancer activity of pyridinylboronic acids?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilicity, improving covalent binding to target proteins .
  • Methoxy groups modulate solubility and pharmacokinetics, balancing bioavailability and target engagement .

Methodological Considerations

Q. How to design a boronic acid-based chemosensor for real-time glucose monitoring?

Key steps include:

  • Fluorophore conjugation : Attaching a fluorescent dye (e.g., dansyl) to the boronic acid for signal transduction .
  • Kinetic tuning : Optimizing kon/koff ratios to ensure rapid equilibrium (seconds) for real-time detection .

Q. What computational tools predict the binding affinity of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model boronate ester formation and transition-state stabilization. These tools guide rational design of inhibitors with improved Kd values .

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